molecular formula C16H24N2O3 B14331309 Carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-72-4

Carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester

Cat. No.: B14331309
CAS No.: 108735-72-4
M. Wt: 292.37 g/mol
InChI Key: IABHZFJZAFXECD-UHFFFAOYSA-N
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Description

Carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, an ethoxyphenyl group, and a piperidinyl ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 4-ethoxyphenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-methoxyphenyl)-, 2-(1-piperidinyl)ethyl ester
  • Carbamic acid, (4-ethoxyphenyl)-, 2-(1-morpholinyl)ethyl ester
  • Carbamic acid, (4-ethoxyphenyl)-, 2-(1-pyrrolidinyl)ethyl ester

Uniqueness

Carbamic acid, (4-ethoxyphenyl)-, 2-(1-piperidinyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

108735-72-4

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-2-20-15-8-6-14(7-9-15)17-16(19)21-13-12-18-10-4-3-5-11-18/h6-9H,2-5,10-13H2,1H3,(H,17,19)

InChI Key

IABHZFJZAFXECD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2

Origin of Product

United States

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